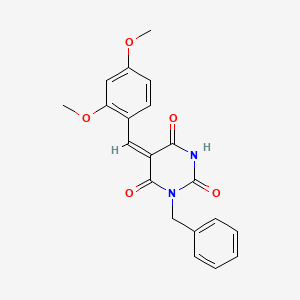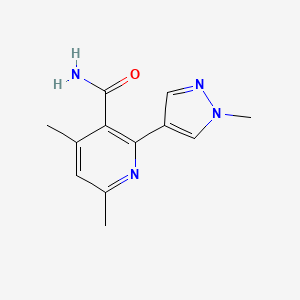![molecular formula C14H17BrN2O B6122560 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide](/img/structure/B6122560.png)
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as MitoBloCK-6, has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes.
作用機序
The mechanism of action of 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide involves the selective inhibition of the mPTP. This pore plays a critical role in regulating mitochondrial function, and its dysfunction has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. By selectively targeting the mPTP, 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide has been shown to modulate mitochondrial function and protect against cellular damage.
Biochemical and Physiological Effects:
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of the mPTP, this compound has been shown to modulate cellular metabolism, regulate mitochondrial membrane potential, and induce autophagy. These effects make 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide a promising tool for studying cellular processes and the role of mitochondria in disease.
実験室実験の利点と制限
One of the main advantages of using 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide in lab experiments is its selective inhibition of the mPTP. This allows researchers to study the role of this pore in a variety of cellular processes, without affecting other mitochondrial functions. However, one of the limitations of using 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research involving 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide. One area of interest is the role of the mPTP in cancer, and the potential use of 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide as a therapeutic agent in cancer treatment. Other areas of interest include the role of the mPTP in neurodegenerative disorders, cardiovascular disease, and aging. Additionally, further research is needed to better understand the potential toxicity of 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide, and to develop more selective inhibitors of the mPTP.
合成法
The synthesis of 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with acetone to form 4-methyl-3-penten-2-one. This intermediate is then reacted with ethyl cyanoacetate to form a pyridine ring, which is subsequently converted to an imidazole ring through a series of reactions. The final product is obtained through the reaction of the imidazole intermediate with methyl iodide and sodium bromide.
科学的研究の応用
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide has been used in a variety of scientific research applications, particularly in the study of mitochondrial function. This compound has been shown to selectively inhibit the mitochondrial permeability transition pore (mPTP), a key regulator of mitochondrial function. By selectively targeting the mPTP, 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide has been used to study the role of this pore in a variety of cellular processes, including apoptosis, necrosis, and autophagy.
特性
IUPAC Name |
2-(2,3-dimethylimidazol-3-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O.BrH/c1-11-4-6-13(7-5-11)14(17)10-16-9-8-15(3)12(16)2;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVAVJHYKPCRSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=C[N+](=C2C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylimidazol-3-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6122551.png)
![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6122566.png)
![5-cyclopropyl-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6122572.png)
![2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6122576.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)